Zinc 1-glycerophosphate
Description
Significance of Glycerophosphates in Biological Systems
Glycerophosphates, the phosphate (B84403) esters of glycerol (B35011), are fundamental molecules in cellular biology. mdpi.comontosight.ai They are central to numerous metabolic and structural functions. The phosphorylated derivatives of glycerol are key intermediates in major metabolic pathways, including cellular respiration. mdpi.com
One of the most critical roles of glycerophosphates is serving as the structural backbone for phospholipids (B1166683), the primary components of all biological membranes. mdpi.compatsnap.com Specifically, sn-glycerol-3-phosphate is the precursor for the synthesis of various phospholipids that form the lipid bilayers of cell and organelle membranes, which are essential for maintaining cellular integrity and function. mdpi.com
Furthermore, glycerophosphate serves as a precursor in various metabolic pathways. patsnap.com For instance, it can be converted into glycerol-3-phosphate, which is involved in lipid metabolism and energy production through glycolysis. patsnap.com In specific research contexts, such as the cultivation of bone-related cells, glycerophosphates like beta-glycerophosphate are widely used in cell culture media. ontosight.ai They act as a crucial source of phosphate ions necessary for processes like the mineralization of the bone matrix by osteoblasts, thereby allowing researchers to mimic and study bone formation in vitro. ontosight.ai
Role of Zinc in Biological Processes and Metallobiochemistry
Zinc is an essential trace element, second only to iron in its abundance in biological systems, and is indispensable to all forms of life. nih.gov Its significance stems from its versatile roles in a vast array of physiological processes, largely executed through its association with proteins. nih.gov It is estimated that approximately 10% of the human proteome requires zinc ions for functions related to gene expression, DNA metabolism, and cell signaling. nih.gov
The roles of zinc can be broadly categorized:
Catalytic Role: Zinc is a critical cofactor for a large number of enzymes from all six major enzyme classes. nih.govresearchgate.net In these metalloenzymes, the zinc ion is typically located at the active site and participates directly in the catalytic reaction.
Structural Role: Zinc ions are integral to maintaining the tertiary structure of many proteins. researchgate.net A well-known example is the "zinc finger" motif, where a zinc ion stabilizes a small protein domain, enabling it to bind to DNA or RNA. researchgate.net This structural function is crucial for transcription factors that regulate gene expression. nih.gov
Regulatory and Signaling Role: Beyond its static roles in catalysis and structure, zinc is now recognized as a signaling ion, similar to calcium. nih.govmdpi.com Fluctuations in intracellular free zinc concentrations, known as "zinc signals," can modulate signaling pathways involved in cellular proliferation, apoptosis (programmed cell death), and antioxidant defenses. nih.gov These signals are tightly controlled by a system of proteins that manage zinc's subcellular distribution and transport. researchgate.net
The diverse functions of zinc underscore its importance in nearly every aspect of cell biology, from DNA synthesis to immune response and intercellular communication. nih.govnih.govannualreviews.org
Conceptual Framework for Investigating Zinc 1-Glycerophosphate
The conceptual framework for investigating this compound arises from the synergistic potential of combining a vital trace metal (zinc) with a key metabolic and structural organic molecule (glycerophosphate). Research into this compound is driven by the hypothesis that a single molecule capable of delivering both zinc and phosphate could serve as a valuable tool for studying biological systems where both components are critical.
A primary area of such research is bone tissue engineering. nih.gov The rationale is built upon the following principles:
Glycerophosphate is a well-established source of phosphate for inducing osteoblast differentiation and mineralization in cell cultures, mimicking natural bone formation. ontosight.ai
Zinc is known to play a role in bone metabolism, promoting bone formation and mineralization, and is required for the function of certain enzymes in bone cells. nih.gov
Therefore, a compound like zinc glycerophosphate provides a dual-action platform to study these processes. A notable application of this concept is in the development of advanced biomaterials. For instance, researchers have created injectable, temperature-sensitive hydrogels composed of chitosan (B1678972), beta-glycerophosphate, and zinc. nih.govresearchgate.net These hydrogels are liquid at room temperature and solidify into a gel at body temperature, making them suitable for minimally invasive applications. nih.gov Scientific investigations into these zinc-doped hydrogels have shown that they not only promote the differentiation of osteoblasts but also exhibit enhanced antibacterial activity, a beneficial property for tissue engineering scaffolds. nih.govresearchgate.net
Another interesting research finding highlights the chemical specificity of the glycerophosphate molecule. A study on the stability of zinc oxide nanoparticles found that while simple phosphate ions rapidly degrade the nanoparticles, beta-glycerophosphate does not cause such damage. researchgate.netbeilstein-journals.org This suggests that the organic glycerol component modulates the reactivity of the phosphate group, a finding that is significant for developing stable zinc-based formulations for biological applications.
The investigation of this compound is thus framed around its potential to act as a targeted delivery vehicle for zinc and phosphate, enabling detailed study of their combined effects in specific cellular and tissue contexts, particularly in fields like bone regeneration and biomaterial science.
Data Tables
Table 1: Chemical Properties of this compound This table outlines the key chemical and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | zinc;2,3-dihydroxypropyl phosphate | nih.gov |
| Molecular Formula | C₃H₇O₆PZn | nih.govcymitquimica.com |
| Molecular Weight | 235.4 g/mol | nih.govcymitquimica.com |
| CAS Number | 143007-70-9 (for 1-glycerophosphate) | nih.gov |
| 1300-26-1 (for glycerophosphate, unspecified isomer) | cymitquimica.comnih.gov | |
| Appearance | White to off-white powder | cymitquimica.com |
| Parent Compound | Glycerophosphoric acid | nih.govnih.gov |
| Component Compounds | Zinc, Glycerophosphoric acid | nih.govnih.gov |
Table 2: Summary of Biological Roles of Constituent Components This table summarizes the distinct biological functions of zinc and glycerophosphate that provide the rationale for studying the combined compound.
| Component | Key Biological Roles | Source |
| Glycerophosphate | - Structural backbone of phospholipids in cell membranes. | mdpi.compatsnap.com |
| - Intermediate in energy metabolism (glycolysis). | mdpi.com | |
| - Precursor for lipid biosynthesis. | patsnap.com | |
| - Phosphate source for in vitro bone mineralization studies. | ontosight.ai | |
| Zinc | - Catalytic cofactor in hundreds of metalloenzymes. | nih.govresearchgate.net |
| - Structural component of proteins (e.g., zinc fingers). | researchgate.net | |
| - Regulatory ion in cell signaling pathways. | nih.govmdpi.com | |
| - Involved in gene expression, immune function, and antioxidant defense. | nih.govannualreviews.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
143007-70-9 |
|---|---|
Molecular Formula |
C3H7O6PZn |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
zinc;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
DQXVMBVYXZWEAR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Zinc 1 Glycerophosphate
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for producing glycerophosphate derivatives. The primary challenges in the chemical synthesis of 1-glycerophosphate lie in achieving regioselectivity to distinguish between the primary (C1/C3) and secondary (C2) hydroxyl groups of the glycerol (B35011) backbone and in controlling stereochemistry.
Chiral Synthesis of Glycerophosphate Analogues and Zinc Complexation
The production of enantiomerically pure Zinc 1-Glycerophosphate necessitates a chiral synthesis approach. Glycerol itself is prochiral, but its phosphorylated derivatives, glycerol 1-phosphate and glycerol 3-phosphate, are chiral. The synthesis of specific stereoisomers, such as D-glycerol 1-phosphate (sn-glycerol 3-phosphate), typically begins with a chiral precursor derived from a natural source or asymmetric synthesis.
Starting with an enantiopure protected glycerol derivative, such as (R)- or (S)-solketal, allows for the synthesis of a specific stereoisomer of glycerophosphate. After the phosphorylation of the free hydroxyl group, the protecting groups are removed to yield the chiral glycerophosphoric acid.
The final step is the complexation with zinc. This is typically achieved by reacting the purified glycerophosphoric acid with a suitable zinc-containing base, such as zinc oxide or zinc carbonate researchgate.netnih.gov. The reaction involves an acid-base neutralization where the acidic phosphate (B84403) group reacts with the zinc compound to form the zinc salt. The resulting this compound can then be isolated, often as a hydrate, through precipitation and filtration.
Reaction Conditions and Optimization for Yield and Purity
The efficiency of chemical synthesis is highly dependent on the optimization of reaction conditions to maximize yield and ensure high purity. Key parameters include the choice of phosphorylating agent, solvent, temperature, and reaction time.
Phosphorylating Agents : Common phosphorylating agents include phosphorus oxychloride (POCl₃), which is highly reactive, and other substituted phosphoryl halides googleapis.com. The choice of agent affects reactivity and the formation of byproducts.
Solvents and Proton Acceptors : Reactions are typically carried out in anhydrous organic solvents to prevent hydrolysis of the phosphorylating agent. A proton acceptor, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is included to neutralize the hydrochloric acid generated during the reaction googleapis.com.
Temperature Control : Phosphorylation reactions are often exothermic and require careful temperature control. Maintaining low temperatures (e.g., below 0°C) is crucial to prevent side reactions and potential isomerization of the product googleapis.com.
Purification : After the reaction, the product must be purified to remove unreacted starting materials, byproducts, and inorganic salts. Purification methods often involve aqueous workups, partitioning, and crystallization google.com. Achieving high purity is essential, as the separation of alpha and beta isomers can be challenging google.com.
The table below summarizes typical parameters that require optimization in the chemical synthesis of glycerophosphates.
| Parameter | Variable Options | Purpose of Optimization |
| Starting Material | Glycerol, Protected Glycerol (e.g., Solketal) | Directs regioselectivity and stereochemistry |
| Phosphorylating Agent | POCl₃, Substituted Phosphoryl Halides | Controls reactivity and byproduct formation |
| Proton Acceptor | Triethylamine, Pyridine | Neutralizes acid byproduct, drives reaction forward |
| Solvent | Anhydrous ethers, Chlorinated solvents | Provides reaction medium, prevents hydrolysis |
| Temperature | -10°C to 25°C | Minimizes side reactions and isomerization googleapis.com |
| Purification Method | Crystallization, Chromatography, Partitioning | Removes impurities and isolates the desired isomer google.com |
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic methods for producing glycerophosphates offer several advantages over chemical synthesis, including high specificity, mild reaction conditions (neutral pH and ambient temperature), and environmental compatibility. These routes can yield enantiomerically pure products without the need for complex protection and deprotection steps.
Enzyme-Catalyzed Phosphorylation of Glycerol Precursors
The most specific enzymatic route for the phosphorylation of glycerol is catalyzed by the enzyme glycerol kinase (GK) creative-enzymes.comwikipedia.org. This enzyme facilitates the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to the sn-3 position of the glycerol molecule, yielding exclusively sn-glycerol 3-phosphate (also known as L-glycerol 3-phosphate or D-glycerol 1-phosphate) wikipedia.orgwikipedia.org.
The reaction is as follows: Glycerol + ATP --(Glycerol Kinase, Mg²⁺)--> sn-Glycerol 3-phosphate + ADP
This biocatalytic process is highly efficient and stereospecific. Glycerol kinase is a ubiquitous enzyme found in organisms from bacteria to eukaryotes creative-enzymes.com. The reaction requires magnesium ions (Mg²⁺) as a cofactor. The high specificity of glycerol kinase for both glycerol and the sn-3 position eliminates the formation of other isomers, simplifying downstream purification processes nih.gov.
Role of Acid Phosphatases and Phytases in Glycerophosphate Production
Other classes of enzymes, such as non-specific acid phosphatases (NSAPs) and phytases, can also be utilized for the synthesis of glycerophosphate researchgate.net. Unlike glycerol kinase, these enzymes often exhibit broader substrate specificity and can use simpler, less expensive phosphate donors than ATP.
Acid Phosphatases : Certain acid phosphatases can catalyze the phosphorylation of glycerol in a synthetic mode, transferring a phosphate group from a donor molecule to glycerol. For instance, the acid phosphatase PhoN-Sf from Shigella flexneri has been used to produce racemic glycerol-1-phosphate from glycerol using pyrophosphate (PPi) as the phosphate donor researchgate.net. This process has been shown to achieve high product concentrations, reaching up to 167 g/L of racemic glycerol-1-phosphate researchgate.net. Acid phosphatases from various plant and microbial sources can be employed for phosphorylation reactions nih.govwikipedia.org.
Phytases : Phytases are enzymes that catalyze the hydrolysis of phytate (myo-inositol hexakisphosphate), releasing inorganic phosphate frontiersin.org. However, under certain conditions, they can also be used in the reverse reaction to phosphorylate alcohols like glycerol. Phytase from Aspergillus niger has been successfully used to catalyze the direct phosphorylation of glycerol using simple inorganic monophosphate (Pi) as the donor, yielding racemic glycerol-1-phosphate at concentrations up to 104 g/L researchgate.net. Some fungal phytases exhibit broad substrate specificity, showing activity with α- and β-glycerophosphates among other phosphorylated compounds nih.gov.
The table below provides a comparative overview of different enzymatic approaches for glycerophosphate synthesis.
| Enzyme | Source Organism | Phosphate Donor | Product | Key Characteristics |
| Glycerol Kinase (GK) | Bacteria, Eukaryotes creative-enzymes.com | ATP | sn-Glycerol 3-phosphate wikipedia.org | High stereospecificity, requires ATP cofactor nih.gov |
| Acid Phosphatase (PhoN-Sf) | Shigella flexneri | Pyrophosphate (PPi) | rac-Glycerol 1-phosphate | High product yield (167 g/L) researchgate.net |
| Phytase | Aspergillus niger | Monophosphate (Pi) | rac-Glycerol 1-phosphate | Uses inexpensive phosphate donor, high yield (104 g/L) researchgate.net |
Biocatalytic Complexation with Zinc Ions
The synthesis of this compound through direct biocatalytic complexation, wherein an enzyme facilitates the formation of a coordinate bond between the zinc ion and the glycerophosphate molecule, is not extensively documented in publicly available scientific literature. Research has predominantly focused on the enzymatic synthesis of glycerophosphate itself and the subsequent chemical complexation with zinc ions.
However, the broader context of enzymatic processes involving glycerophosphates and the interaction of zinc with relevant enzymes provides insight into the potential for biocatalytic involvement. Enzymes such as alkaline phosphatase, a zinc-containing metalloenzyme, are crucial in phosphate metabolism and have been studied for their role in the hydrolysis and synthesis of phosphate esters. llu.edunih.gov Alkaline phosphatase activity is dependent on the presence of zinc ions, which act as cofactors, suggesting a biological link between zinc and glycerophosphate metabolism. llu.edu
Studies have explored the enzymatic synthesis of glycerol 1-phosphate using enzymes like pyrophosphate-glycerol phosphotransferase. nih.gov While these processes focus on the formation of the glycerophosphate molecule, the subsequent chelation with zinc ions is typically a separate, non-enzymatic step. The interaction between zinc ions and enzymes like glycerol phosphate dehydrogenase has also been investigated, primarily in the context of enzyme inhibition. nih.gov
Microbial processes have been utilized for the synthesis of zinc phosphate nanoparticles. For instance, the enzymatic degradation of glyphosate (B1671968) by microorganisms can produce phosphate ions that then mineralize zinc ions into zinc phosphate. researchgate.net This indicates a bio-mediated route to zinc phosphate compounds, although it does not represent a direct enzymatic complexation to form this compound.
Future research may explore the potential of designing or discovering enzymes that can directly catalyze the formation of this compound, which could offer a more controlled and environmentally benign synthesis route.
Preparation of this compound Composites and Formulations
Incorporation into Polymeric Hydrogels
This compound has been successfully incorporated into various polymeric hydrogels, notably those based on chitosan (B1678972). These hydrogels are often designed to be thermosensitive, existing as a liquid at room temperature and gelling at physiological body temperature. nih.govresearchgate.net The incorporation of zinc is achieved by adding a zinc source, often in conjunction with β-glycerophosphate, to a chitosan solution. nih.govmdpi.com
The gelation mechanism in chitosan/β-glycerophosphate hydrogels involves the neutralization of the positively charged chitosan by the negatively charged glycerophosphate, leading to a reduction in electrostatic repulsion and the formation of a three-dimensional network upon heating. researchgate.net The presence of zinc ions can further influence the hydrogel's properties.
Detailed Research Findings:
Studies have demonstrated that the inclusion of zinc in chitosan/β-glycerophosphate hydrogels can enhance their properties for biomedical applications, such as bone tissue engineering. nih.govresearchgate.net Characterization techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray spectroscopy (EDX), X-ray Diffraction (XRD), and Fourier-Transform Infrared spectroscopy (FTIR) are used to analyze the morphology, elemental composition, crystallinity, and chemical structure of these hydrogels. nih.govresearchgate.net
Interactive Data Table: Properties of Zinc-Doped Chitosan/β-Glycerophosphate Hydrogels
| Property | Observation | Reference |
|---|---|---|
| State at Room Temperature | Liquid | nih.gov |
| State at Body Temperature | Gel | nih.gov |
| Antibacterial Activity | Enhanced | nih.gov |
| Osteoblast Differentiation | Promoted | nih.gov |
Integration into Bioactive Glasses and Ceramic Matrices
This compound can be integrated into bioactive glasses and ceramic matrices to impart specific biological functionalities. Bioactive glasses are designed to react with physiological fluids to form a hydroxyapatite (B223615) layer, which promotes bonding to bone tissue. nih.govunl.pt The incorporation of zinc can enhance the bioactivity and introduce antibacterial properties. nih.govmdpi.com
The synthesis of zinc-containing bioactive glasses often involves the sol-gel method or melt-quenching, where a zinc precursor is added to the glass composition. unl.ptmdpi.com The zinc ions can act as network modifiers within the glass structure. nih.gov
Detailed Research Findings:
Research has shown that the addition of zinc to bioactive glasses can influence their physical and biological properties. The presence of zinc can affect the glass transition temperature and mechanical properties. nih.gov Furthermore, the release of zinc ions from the glass matrix can stimulate bone cell proliferation and differentiation. unl.pt
Interactive Data Table: Effects of Zinc Incorporation in Bioactive Glasses
| Parameter | Effect of Zinc Incorporation | Reference |
|---|---|---|
| Bioactivity | Can be enhanced or modulated | nih.gov |
| Antibacterial Properties | Generally enhanced | nih.govunl.pt |
| Bone Cell Proliferation | Promoted | unl.pt |
| Glass Degradation Rate | Can be slowed down | nih.gov |
In ceramic matrices, such as zinc phosphate cements, the material's mechanical properties and biocompatibility are crucial. The incorporation of nanoparticles like akermanite and hardystonite into zinc phosphate dental cement has been shown to improve compressive strength. nih.gov
Formation of Nanoparticle Conjugates
This compound can be utilized in the formation of nanoparticle conjugates for various biomedical applications. The synthesis of zinc phosphate nanoparticles can be achieved through various methods, including chemical precipitation and bio-mediated synthesis. nih.govnih.gov These nanoparticles can then be functionalized or conjugated with other molecules.
The physicochemical properties of these nanoparticles, such as size, surface charge, and crystallinity, are critical for their performance and can be controlled through the synthesis conditions. nih.gov Characterization is typically performed using techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Photoelectron Spectroscopy (XPS). nih.gov
Detailed Research Findings:
Research on zinc phosphate nanoparticles has highlighted their potential in drug delivery and as anticorrosion agents. nih.gov Bio-mediated synthesis using microorganisms offers an eco-friendly alternative to conventional chemical and physical methods. nih.govnih.gov The surface of these nanoparticles can be modified to alter their charge and improve their stability and interaction with biological systems. nih.gov
Interactive Data Table: Synthesis and Properties of Zinc Phosphate Nanoparticles
| Synthesis Method | Key Advantage | Resulting Particle Size (Approx.) | Reference |
|---|---|---|---|
| Chemical Precipitation | Control over stoichiometry | Varies (e.g., 20-30 nm) | nih.gov |
| Bio-mediated | Eco-friendly | Varies (e.g., 30-35 nm) | nih.gov |
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis of Zinc 1-Glycerophosphate and its Complexes
Spectroscopic methods are indispensable for probing the molecular structure and properties of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For the glycerophosphate moiety of the compound, both ¹H NMR and ¹³C NMR provide critical data.
In ¹H NMR analysis of glycerophosphate in an aqueous solvent (D₂O), the protons on the glycerol (B35011) backbone exhibit distinct chemical shifts. The non-equivalent protons on the C1 and C3 carbons, adjacent to the phosphate (B84403) group and a hydroxyl group respectively, along with the proton on the C2 carbon, produce a complex splitting pattern that can be resolved with high-field NMR instruments. nih.govhmdb.ca Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate the proton signals with their directly attached carbon atoms, confirming the connectivity within the molecule. hmdb.cabmrb.io
Table 1: Representative ¹H NMR Chemical Shifts for Glycerol 3-Phosphate Data obtained in D₂O with DSS as a reference standard.
| Atom No. | Assignment | Chemical Shift (ppm) | Multiplet |
|---|---|---|---|
| 1 | H on C1 | ~3.81 | m (multiplet) |
| 2 | H on C2 | ~3.67 | dd (doublet of doublets) |
| 3 | H on C3 | ~3.60 | dd (doublet of doublets) |
Source: Human Metabolome Database hmdb.ca
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent bonds.
Key vibrational modes include a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations from the hydroxyl groups. researchgate.netlibretexts.org The C-H stretching of the alkane backbone is observed around 3000-2850 cm⁻¹. libretexts.org The region between 1200 cm⁻¹ and 900 cm⁻¹ is particularly informative, as it contains highly intense vibrations associated with the phosphate group (P-O stretching). researchgate.netnih.gov Stretching vibrations for C-O bonds are typically found in the 1260-1050 cm⁻¹ range. libretexts.org The interaction of the zinc ion with the phosphate and hydroxyl oxygen atoms may induce shifts in the positions of these bands compared to the free glycerophosphate ligand.
Table 2: Characteristic FT-IR Absorption Bands for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3600 - 3200 | O-H | Stretching (broad) |
| 3000 - 2850 | C-H | Stretching |
| 1470 - 1450 | C-H | Bending |
| 1260 - 1050 | C-O | Stretching |
| 1200 - 900 | P-O | Stretching |
| < 550 | Zn-O | Metal-Ligand Vibration |
Source: General IR tables and data from related compounds researchgate.netlibretexts.orgresearchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the identity of a compound. For a non-volatile and polar molecule like this compound, techniques such as electrospray ionization (ESI) are often employed. For purity analysis and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) can be used after chemical derivatization to make the analyte volatile. researchgate.net
A common procedure involves derivatizing glycerol-3-phosphate with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before GC-MS analysis. researchgate.netnih.govuky.edu In this method, the identity of the compound is confirmed by both its retention time in the gas chromatograph and its mass spectrum. Using selective ion monitoring (SIM) mode, specific fragment ions of the derivatized molecule are monitored to enhance sensitivity and selectivity, allowing for reliable quantification and purity assessment. researchgate.netnih.gov
Table 3: Characteristic Ions for GC-MS Analysis of Derivatized Glycerol-3-Phosphate (G3P-TMS)
| Ion Type | m/z (mass-to-charge ratio) |
|---|---|
| Quantifier Ion | 299 |
| Qualifier Ion 1 | 357 |
| Qualifier Ion 2 | 445 |
Source: Liu, H. et al. (2023) researchgate.netnih.gov
UV-Vis Spectrophotometry for Complex Formation and Concentration
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a sample. While the glycerophosphate moiety itself does not have strong chromophores, UV-Vis spectroscopy is highly effective for studying the formation of metal complexes. libretexts.org
The interaction between the zinc ion and the glycerophosphate ligand can be monitored by observing changes in the UV-Vis spectrum. nih.gov The formation of a complex can lead to a shift in the absorption wavelength or a change in the molar absorptivity. This technique is particularly useful for studying the stoichiometry of metal complexes using methods like the mole-ratio method, where the absorbance is measured as the ratio of metal to ligand is varied. ijpras.comijpras.com Furthermore, if the complex has a distinct absorption band, its concentration in a solution can be determined by applying the Beer-Lambert law.
Elemental Analysis and Quantification
To confirm the empirical formula and ensure the correct stoichiometry of this compound, elemental analysis is crucial. This involves quantifying the amount of specific elements, particularly zinc, present in the sample.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive and accurate technique for determining the elemental composition of a sample. libretexts.org It is the preferred method for quantifying the zinc content in this compound.
The analysis involves digesting the sample, typically using strong acids, to break down the organic matrix and bring the zinc atoms into an aqueous solution. cdc.gov This solution is then introduced into a high-temperature argon plasma, which excites the zinc atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of zinc in the sample. libretexts.org By comparing the emission intensity to that of calibration standards with known zinc concentrations, a precise quantification of the zinc content in the original compound can be achieved. fraunhofer.de
Table 4: Typical ICP-AES Parameters for Zinc Quantification
| Parameter | Setting |
|---|---|
| Wavelengths (nm) | 202.548, 206.200, 213.857 |
| Plasma Gas Flow (l/min) | 8 - 14 |
| Sample Preparation | Acid Digestion |
| Typical Detection Limit (in water) | ~2 µg/L |
Source: EPA Methods and general ICP guidelines cdc.govfraunhofer.dethaiscience.info
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical method used for determining the elemental composition of a sample, capable of detecting metals and several non-metals at concentrations as low as parts per trillion (ppt). vitas.nolibretexts.org In the context of this compound, ICP-MS is the ideal technique for quantifying the precise zinc content and identifying any trace metallic impurities. The methodology involves introducing a sample as an aerosol into an argon plasma torch, which ionizes the sample's atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly accurate quantitative analysis. vitas.no
The multi-element capability of ICP-MS allows for the simultaneous measurement of various elements, making it an efficient tool for comprehensive sample characterization. frontiersin.org For pharmaceutical and material science applications involving this compound, this technique ensures regulatory compliance and quality control by verifying the elemental purity of the compound. vitas.no Research has demonstrated the effectiveness of ICP-MS in analyzing trace elements in a variety of matrices, with high precision and a wide linear dynamic range. frontiersin.org
| Parameter | Value | Reference |
|---|---|---|
| Detection Level | Parts-per-billion (ppb) to parts-per-trillion (ppt) | vitas.no |
| Process Blank for Zinc | 0.09 mg/kg | nih.gov |
| Precision (Repeatability) | 0.7% (n=9) | nih.gov |
| Minimum Limit of Determination | ~0.35 µg/g | researchgate.net |
Energy-Dispersive X-ray Fluorescence (EDXRF) Spectroscopy
Energy-Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used for elemental analysis of a wide range of materials. shimadzu.com The method involves bombarding a sample with X-rays, causing the elements within the sample to emit characteristic secondary X-rays. The energy of these emitted X-rays is unique to each element, and by measuring them, the elemental composition can be determined. EDXRF is particularly advantageous for its rapid analysis time, minimal sample preparation, and its ability to analyze solids, liquids, and powders. horiba.comthermofisher.com
For this compound, EDXRF provides a reliable and cost-effective method for quantifying the bulk zinc content. thermofisher.com It serves as a greener alternative to some classical atomic techniques as it is a non-destructive process. rsc.orgnih.gov Studies have shown that EDXRF can accurately determine zinc concentrations in various samples with good linearity and precision. horiba.comthermofisher.com For example, in the analysis of aqueous samples, EDXRF has demonstrated high accuracy with recovery rates between 106–109%. rsc.orgnih.gov
| Parameter | EDXRF | ICP-OES (Reference Method) |
|---|---|---|
| Correlation (r²) | 0.79 to 0.98 | N/A |
| Precision (RSD) | Comparable to ICP-OES | Reference Standard |
| 95% Confidence Interval (Rice) | Within 1.9 mg/kg | Reference Standard |
| 95% Confidence Interval (Pearl Millet) | Within 7.6 mg/kg | Reference Standard |
Source: Adapted from research on grain analysis. researchgate.netbohrium.com
Microscopic and Morphological Characterization of Composite Materials
When this compound is integrated into composite materials, for applications such as biomaterials or coatings, its physical properties and distribution within the matrix are critical to the final product's performance. Microscopic and morphological characterization techniques are therefore essential for a comprehensive evaluation.
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. tescan-analytics.com It utilizes a focused beam of electrons to scan the surface, and the interactions between the electrons and the sample's atoms generate signals that provide information about the surface's morphology, composition, and texture. tescan-analytics.com
In the analysis of composites containing this compound, SEM can reveal the distribution and morphology of the compound within the polymer or ceramic matrix. nih.gov It allows for the visualization of particle size, shape, and uniformity, as well as the quality of the interface between the this compound and the surrounding material. researchgate.net For instance, studies on zinc-containing composite coatings have used SEM to observe that the addition of zinc particles can lead to a more uniform, fine-grained deposit compared to pure coatings. researchgate.net This level of detail is crucial for understanding how the incorporation of this compound affects the material's structural properties.
| Feature | Description |
|---|---|
| Particle Distribution | Assessment of the homogeneity and dispersion of this compound particles within the composite matrix. |
| Crystal Morphology | Observation of the shape (e.g., spherical, rod-like) and size of the crystals. |
| Surface Roughness | Qualitative and quantitative evaluation of the surface texture and irregularities. |
| Porosity | Identification of pores and voids on the surface, which can influence mechanical properties. |
| Interfacial Adhesion | Evaluation of the bonding between this compound particles and the matrix material. |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of a material's internal nanostructure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the transmitted electrons, providing detailed information about the sample's morphology, crystal structure, and composition at the nanoscale.
When characterizing composites with this compound, particularly where it is present as nanoparticles, TEM is indispensable. It allows researchers to determine the precise size, shape, and dispersion of these nanoparticles within the composite matrix. scirp.org TEM analysis of zinc phosphate nanocrystals, for example, has confirmed particle sizes in the range of 10-35 nm and has been used to observe their dispersion. scirp.orgresearchgate.net This information is vital for controlling the properties of nanocomposites, as the nanostructure directly influences the material's mechanical, chemical, and biological behavior.
| Characteristic | Typical Findings | Reference |
|---|---|---|
| Particle Size | 30 - 35 nm | scirp.org |
| Morphology | Spherical, uniform in shape | researchgate.netresearchgate.net |
| Dispersion | Good dispersion with minimal agglomeration | scirp.org |
| Crystallinity | Can be amorphous or crystalline (confirmed with electron diffraction) | researchgate.netresearchgate.net |
X-ray Diffraction (XRD) for Crystalline Phases
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and determining its crystal structure. malvernpanalytical.com The method is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are scattered by the atoms in the crystal lattice, and the resulting diffraction pattern is unique to that specific crystalline structure. malvernpanalytical.com
For a composite material containing this compound, XRD analysis serves several critical functions. It can unequivocally confirm the presence of the compound in its crystalline form within the matrix. Furthermore, it can identify the specific crystalline phase (polymorph) of the this compound. The diffraction pattern acts as a fingerprint for the crystalline phase. malvernpanalytical.com In studies of zinc phosphate coatings, XRD has been used to identify the presence of specific crystalline phases like hopeite (Zn₃(PO₄)₂·4H₂O). researchgate.net Any changes in the crystal structure due to processing, heating, or interaction with the matrix material can also be detected, providing insight into the material's stability.
| 2θ Angle (Degrees) | Crystal Plane (hkl) |
|---|---|
| 9.65 | (020) |
| 16.68 | (200) |
| 19.38 | (040) |
| 22.17 | (230) |
| 35.67 | (002) |
Source: Data corresponds to JCPDS file No: 33-1474 for Zn₃(PO₄)₂·4H₂O. scirp.org
Mechanistic Investigations of Zinc 1 Glycerophosphate at Cellular and Molecular Levels
Modulation of Cellular Signaling Pathways
The zinc ion, delivered by compounds such as zinc 1-glycerophosphate, is a significant modulator of intracellular signal transduction. Its ability to influence key regulatory proteins allows it to participate in the fine-tuning of cellular responses to external stimuli.
Protein phosphorylation and dephosphorylation are critical post-translational modifications that govern protein activity and signal transduction. nih.gov Zinc ions play a crucial role in regulating the enzymes responsible for these modifications: protein kinases and protein phosphatases. nih.gov
Zinc can activate several protein kinases, including protein kinase C (PKC), calcium/calmodulin-dependent protein kinase II, and Src family kinases. nih.gov Conversely, it acts as a potent inhibitor of various protein phosphatases. Notably, zinc has been shown to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, which regulates insulin (B600854) and leptin signaling, with a high affinity in the nanomolar range. nih.gov It can also suppress the activity of serine/threonine phosphatases. nih.gov For example, the activity of Protein Phosphatase 1 (PP-1), which is involved in dephosphorylating tau protein, can be decreased by disturbances in zinc homeostasis. nih.gov
| Enzyme Type | Specific Enzyme | Effect of Zinc | Reference |
|---|---|---|---|
| Protein Kinase | Protein Kinase C (PKC) | Activation | nih.gov |
| Protein Kinase | Src Family Kinases | Activation | nih.gov |
| Protein Kinase | Calcium/calmodulin-dependent protein kinase II | Activation | nih.gov |
| Protein Phosphatase | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | nih.gov |
| Protein Phosphatase | Serine/Threonine Phosphatases | Inhibition | nih.gov |
| Protein Phosphatase | Protein Phosphatase 1 (PP-1) | Inhibition | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. elsevierpure.com Zinc's role in modulating these pathways is complex and often dependent on the specific cell type and context. nih.gov
Research in human T-cells has revealed that intracellular zinc differentially regulates MAPK family members. nih.gov Specifically, zinc treatment was found to activate the p38 MAPK pathway while having no effect on the c-Jun N-terminal kinases (JNK). nih.gov In contrast, following T-cell receptor stimulation, elevated intracellular zinc selectively suppressed the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov The zinc-mediated activation of p38 leads to downstream events, including the activation of the transcription factor CREB and the expression of Th1 cytokines like interferon-gamma and interleukin-2. nih.gov This differential impact underscores zinc's capacity to act as a specific signaling ion rather than a general modulator. nih.gov
| MAPK Family Member | Effect of Zinc in Human T-Cells | Downstream Consequence | Reference |
|---|---|---|---|
| p38 | Activation | Activation of CREB, expression of IFN-γ and IL-2 | nih.gov |
| ERK1/2 | Suppression (post-TCR stimulation) | Modulation of T-cell activation signals | nih.gov |
| JNK | Unaffected | N/A | nih.gov |
The PI3K/AKT signaling pathway is fundamental to regulating cell growth, survival, and metabolism. nih.gov Emerging evidence indicates that zinc is a positive regulator of this cascade. nih.gov Studies have demonstrated that zinc treatment enhances the phosphorylation and subsequent activation of AKT. nih.govresearchgate.net
The mechanisms underlying this activation are multifaceted. Zinc may activate upstream components, such as the insulin-like growth factor 1 receptor tyrosine kinase (IGF-1RTK), which in turn triggers the PI3K/AKT cascade. nih.gov Additionally, zinc can inhibit protein phosphatases that negatively regulate this pathway, such as the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP₃ and dampens AKT signaling. nih.gov The involvement of this pathway is confirmed by experiments showing that PI3K inhibitors, like LY294002, can reverse the effects of zinc on downstream targets. nih.govnih.gov
G-protein coupled receptors (GPCRs) constitute a vast family of cell surface receptors that detect a wide array of signals and activate intracellular G-proteins to initiate signaling cascades. khanacademy.orgyoutube.com Zinc homeostasis is intricately linked with the proper functioning of GPCR-mediated signaling. nih.govnih.gov
The zinc transporter SLC39A14 (ZIP14) has been identified as a key player in this process. nih.govnih.gov Studies on mice lacking the gene for this transporter revealed impaired GPCR signaling in multiple tissues. nih.gov This disruption was linked to a reduction in the basal levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), caused by an increase in the activity of phosphodiesterase (PDE), the enzyme that degrades cAMP. nih.govnih.gov By facilitating zinc entry into the cell, transporters like ZIP14 help suppress PDE activity, thus maintaining the necessary cAMP levels for effective GPCR signaling. nih.gov Therefore, by providing a source of zinc, this compound can contribute to the cellular zinc pool required for the modulation of these fundamental signaling pathways.
Interactions with Enzymes and Proteins
Beyond its role in signal transduction, zinc is a fundamental component of a vast number of proteins, where it serves catalytic, structural, and regulatory functions. nih.gov this compound serves as a direct source of this essential metal ion for these biological purposes.
Zinc is an indispensable cofactor for over 300 enzymes, collectively known as zinc metalloenzymes, which are distributed across all six major enzyme classes. nih.govnih.gov Cellular zinc is not typically present as a free ion; it must be acquired from dietary sources and carefully trafficked within the cell by transport proteins and chaperones like metallothionein. nih.gov this compound represents a bioavailable form of zinc that can replenish the cellular pool needed for the synthesis and activation of these enzymes.
In its catalytic role, the zinc ion typically functions as a Lewis acid, accepting a pair of electrons to facilitate chemical reactions. nih.gov A prime example that directly connects the constituents of this compound is sn-glycerol-1-phosphate (B1203117) dehydrogenase (Gro1PDH). This enzyme, found in archaea, is a zinc-dependent metalloenzyme that catalyzes the reversible conversion between dihydroxyacetone phosphate (B84403) and sn-glycerol-1-phosphate. researchgate.net The zinc ion is essential for its catalytic activity, and the glycerophosphate moiety of the compound is a substrate for the reaction. researchgate.net Other critical zinc metalloenzymes include carbonic anhydrase, which is vital for pH regulation and respiration, and copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), a key antioxidant enzyme that protects cells from oxidative damage. nih.govnih.gov
Modulation of Zinc-Dependent Enzymes (e.g., sn-glycerol-1-phosphate dehydrogenase)
This compound serves as a substrate and a source of the essential cofactor, zinc, for a variety of enzymes. Its influence is particularly notable on zinc-dependent enzymes, such as sn-glycerol-1-phosphate dehydrogenase (Gro1PDH). This enzyme is a key player in the biosynthesis of the sn-glycerol-1-phosphate backbone of ether lipids, which are characteristic components of archaeal cell membranes nih.govresearchgate.netwikipedia.org.
Research has firmly established that Gro1PDH is a zinc-dependent metalloenzyme, containing one zinc ion per protein monomer that is indispensable for its catalytic activity nih.govresearchgate.net. The zinc ion is located at the active site and plays a crucial role in the enzyme's function. Studies on Gro1PDH from Aeropyrum pernix K1 have identified specific amino acid residues that are critical for binding this zinc ion. Mutagenesis studies have demonstrated that residues Asp191, His271, and His287 are directly involved in coordinating the zinc ion. Altering these residues leads to a decreased affinity for zinc and a significant reduction in enzyme activity nih.govresearchgate.net. For instance, a double mutation (D191N/H271A) results in a complete loss of both enzyme activity and zinc binding, confirming the essential catalytic role of the zinc cofactor nih.govresearchgate.net.
The enzyme catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol-1-phosphate, utilizing NADH or NADPH as a coenzyme nih.govwikipedia.org. The availability of zinc, which can be supplied by this compound, directly modulates the activity of this and other zinc-dependent enzymes, thereby influencing critical metabolic pathways.
| Enzyme | Organism | Role of Zinc | Key Zinc-Binding Residues | Reference |
| sn-glycerol-1-phosphate dehydrogenase (Gro1PDH) | Aeropyrum pernix K1 | Essential for catalytic activity | D191, H271, H287 | nih.govresearchgate.net |
Inhibition of Specific Enzyme Activities by Zinc Ions
While essential for many enzymes, zinc ions, which can be liberated from this compound, can also act as potent inhibitors of certain enzymatic activities. This inhibition is a crucial aspect of the regulatory role of zinc within the cell nih.govnih.govresearchgate.net. Zinc can inhibit enzymes that are not necessarily zinc-dependent metalloenzymes by binding to their active sites, often competing with substrates or other essential metal ions nih.govresearchgate.net.
A prominent example is glycerol (B35011) phosphate dehydrogenase, which is strongly inhibited by zinc with an IC₅₀ value of 100 nM nih.gov. This inhibition is reversible, as the activity of the enzyme can be restored by thionein, the apoprotein of metallothionein, which acts as a biological chelating agent to sequester the inhibitory zinc ions nih.gov. This dynamic regulation suggests a physiological mechanism for controlling energy metabolism pathways nih.gov.
The inhibitory action of zinc extends to other enzyme families as well. Many enzymes feature active sites with catalytic dyads or triads composed of cysteine, histidine, and glutamate/aspartate residues, which are effective zinc-binding ligands nih.govresearchgate.net. This makes them susceptible to inhibition by fluctuations in cellular zinc concentrations.
Table of Enzymes Inhibited by Zinc Ions
| Enzyme | Type | Inhibition Constant (Ki / IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Glycerol Phosphate Dehydrogenase | Dehydrogenase | IC₅₀ = 100 nM | Reversible inhibition | nih.gov |
| Receptor Protein Tyrosine Phosphatase β | Phosphatase | Ki = 21 pM | Competitive, binds active site cysteine | nih.govresearchgate.net |
| Ca²⁺-ATPase (human erythrocyte) | ATPase | Ki = 80 pM | Not specified | nih.gov |
| Caspase-3 | Cysteine Protease | IC₅₀ < 10 nM | Binds to active site | nih.gov |
| Caspase-6 | Cysteine Protease | Ki = 150 nM | Allosteric inhibition | nih.gov |
Influence on Zinc Finger Proteins and Transcription Factors
Zinc ions released from this compound are fundamental to the structure and function of one of the largest and most diverse superfamilies of proteins: zinc finger proteins (ZFPs) nih.gov. These proteins are characterized by small, structured domains (zinc fingers) where a zinc ion is coordinated by a combination of cysteine and/or histidine residues nih.govwikipedia.org. This coordination is not for catalytic activity but is purely structural, stabilizing the fold of the domain into a finger-like projection that can interact with other molecules wikipedia.org.
The vast majority of ZFPs function as interaction modules that bind to DNA, RNA, proteins, or lipids wikipedia.org. Their most well-known role is as transcription factors (zinc finger transcription factors or ZF-TFs), which regulate gene expression by binding to specific DNA sequences in the promoter or enhancer regions of target genes mdpi.comwikipedia.org. The structural integrity conferred by the zinc ion is absolutely essential for this binding. A deficiency in available zinc would lead to misfolding of the zinc finger domain, abolishing its ability to bind its target sequence and thereby disrupting gene regulation.
For example, multi-zinc finger proteins of the δEF1 family require their separated clusters of zinc fingers to be intact to bind to their bipartite DNA target sites with high affinity embopress.org. By providing a source of zinc, this compound supports the proper folding and function of these critical regulatory proteins, thereby influencing a wide array of cellular processes, including development, metabolism, and immune responses nih.gov.
Intracellular Zinc Homeostasis and Signaling Dynamics
The concentration of intracellular zinc is tightly regulated through a sophisticated system of proteins to ensure sufficient supply for its biological roles while preventing the toxicity associated with excess levels nih.gov. This process, known as zinc homeostasis, is maintained by two major families of zinc transporters—the ZIP (Zrt-, Irt-like Proteins or SLC39) family and the ZnT (Zinc Transporter or SLC30) family—as well as zinc-binding proteins like metallothioneins nih.govnih.gov. ZIP transporters are generally responsible for increasing cytosolic zinc concentrations by moving zinc into the cytoplasm from the extracellular space or from intracellular organelles cardiff.ac.ukresearchgate.net. Conversely, ZnT transporters decrease cytosolic zinc by facilitating its efflux from the cell or its sequestration into organelles such as the endoplasmic reticulum and Golgi apparatus nih.govresearchgate.net. This compound contributes to the cellular zinc pool, and its utilization is managed by this homeostatic machinery.
Role of Zinc Flux and Zinc Waves in Cellular Responses
Beyond its static structural and catalytic roles, zinc also functions as a dynamic second messenger in intracellular signaling. Cellular stimulation can trigger rapid changes in intracellular free zinc concentration, referred to as zinc fluxes, zinc waves, or zinc sparks nih.govresearchgate.net. These transient increases in cytosolic zinc can modulate the activity of signaling proteins and orchestrate complex cellular responses nih.gov.
For example, in mast cells, activation via the FcεRI receptor induces a "Zn wave," a detectable increase in intracellular zinc that is dependent on calcium influx and is involved in subsequent cell activation processes like degranulation nih.gov. These zinc signals are temporally classified into early (fast), transcription-independent signaling and late, transcription-dependent signaling nih.gov. The delivery of zinc from a source like this compound can therefore initiate or influence these signaling cascades, affecting processes ranging from immune responses to cell proliferation and differentiation nih.gov.
Mechanisms of this compound-Mediated Zinc Delivery to Cellular Compartments
Following its potential hydrolysis, the zinc ions released from this compound are transported into the cell and distributed to various subcellular compartments through the coordinated action of the ZIP and ZnT transporter families researchgate.net.
Influx into the Cytoplasm : Zinc ions in the extracellular milieu are transported across the plasma membrane into the cytoplasm primarily by members of the ZIP family, such as ZIP1, ZIP4, ZIP6, and ZIP10 cardiff.ac.ukresearchgate.netnih.gov.
Sequestration into Organelles : Once in the cytoplasm, excess zinc is sequestered into intracellular compartments to prevent toxicity and to supply zinc to organelle-specific metalloenzymes. ZnT transporters mediate this flux. For instance, ZnT1 is located at the plasma membrane and facilitates zinc efflux, while others like Zhf1 (in yeast) are found on the endoplasmic reticulum, and Zrc1p and Cot1p are on the vacuolar membrane, transporting zinc into these storage compartments nih.govresearchgate.netbohrium.com. ZIP7, located on the ER membrane, mediates the release of zinc from the ER back into the cytosol, contributing to zinc signaling events cardiff.ac.uk.
Through this regulated transport system, zinc derived from this compound can be precisely delivered to the mitochondria, Golgi apparatus, ER, and nucleus, where it is required for various biological functions researchgate.net.
Impact on Gene Expression Regulation through Zinc-Responsive Elements
The zinc delivered by this compound directly impacts gene expression by modulating the activity of zinc-responsive transcription factors nih.gov. These transcription factors sense changes in intracellular zinc concentration and subsequently bind to specific DNA sequences known as zinc-responsive elements (ZREs) or metal-responsive elements (MREs) located in the promoter regions of target genes.
A key regulator in this process is the Metal-responsive Transcription Factor-1 (MTF-1). Under conditions of elevated intracellular zinc, MTF-1 binds to zinc, translocates to the nucleus, and activates the transcription of genes containing MREs. Primary targets include genes for metallothioneins (MTs), which are proteins that bind and sequester excess zinc, and the zinc efflux transporter ZnT1 nih.govnih.gov. This constitutes a negative feedback loop to restore zinc homeostasis.
Conversely, under zinc-limiting conditions, the repression of certain genes is lifted. For example, in yeast, the transcription factor Zap1p becomes active and induces the expression of genes for zinc uptake transporters like ZRT1 and ZRT2 researchgate.net. Studies in intestinal cells have shown that supplementation with different zinc sources, including organic forms, significantly upregulates the expression of MT1 and ZnT1 mRNA while downregulating the uptake transporter ZIP4, demonstrating the direct link between zinc availability and the transcriptional regulation of its own homeostatic machinery nih.gov. Thus, this compound can act as a potent regulator of the cellular transcriptome through these zinc-sensing mechanisms.
Interaction with Phosphate Metabolism
Role of Glycerophosphate as a Phosphate Source in Cellular Processes
Glycerophosphate, specifically glycerol-3-phosphate (G3P), is a pivotal intermediate in cellular metabolism, linking glycolysis, oxidative metabolism, and lipid synthesis. nih.govpnas.org It serves as a direct precursor for the de novo synthesis of all glycerolipids, which are fundamental components of cellular membranes. wikipedia.orgnih.gov The metabolic utility of glycerophosphate as a phosphate source is primarily realized through the action of specific enzymes.
Glycerol-3-phosphate can be synthesized by the reduction of dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic pathway, a reaction catalyzed by glycerol-3-phosphate dehydrogenase. wikipedia.orgasm.org Conversely, the same enzyme can oxidize glycerol-3-phosphate back to DHAP, channeling it into the central carbon metabolism for energy production. pnas.orgasm.org In this process, the phosphate group is effectively transferred and utilized within the metabolic pathways.
Key metabolic roles of glycerophosphate include:
Phospholipid Biosynthesis : Glycerol-3-phosphate provides the three-carbon backbone for the synthesis of glycerophospholipids, essential structural components of all biological membranes. nih.gov It is first acylated to form phosphatidic acids, the parent compounds for many other phospholipids (B1166683). wikipedia.org
Energy Metabolism : The glycerophosphate shuttle is a crucial mechanism, particularly in highly metabolic cells, for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation. nih.govwikipedia.org This process involves the conversion of G3P to DHAP on the outer surface of the inner mitochondrial membrane. nih.govpnas.org
Carbon Source : Beyond its role as a phosphate donor, the glycerol backbone can be metabolized as a carbon source, entering glycolysis after its conversion to DHAP. pnas.org
The enzyme glycerol-3-phosphate dehydrogenase (GlpD) is a key regulator in these processes, catalyzing the oxidation of G3P to DHAP and transferring electrons into the respiratory chain. pnas.org This positions glycerophosphate at a critical juncture of respiration, glycolysis, and phospholipid biosynthesis. pnas.org
Synergistic and Antagonistic Effects of Zinc and Phosphate on Biological Systems
The relationship between zinc and phosphate in biological systems is complex, with studies reporting both synergistic and antagonistic interactions. These interactions occur when the presence of one nutrient affects the uptake, distribution, or function of the other. mdpi.com The outcome of this interaction often depends on the specific biological system, the concentrations of each element, and other environmental factors. wur.nl
Antagonistic Effects: A common interaction reported is "phosphorus-induced zinc deficiency." scialert.netresearchgate.net This phenomenon can occur under conditions of high phosphate availability and marginal zinc supply. Several mechanisms have been proposed to explain this antagonism:
Formation of Insoluble Complexes : In soil and potentially within biological systems, high concentrations of phosphate can react with soluble zinc to form insoluble zinc-phosphate complexes, reducing zinc's bioavailability for uptake by cells or plant roots. cropnutrition.com
Inhibition of Translocation : High phosphorus levels may interfere with the movement of zinc from the roots to the shoots in plants. scialert.netresearchgate.net
Reduced Mycorrhizal Activity : In plants, high phosphate application can suppress the activity of mycorrhizal fungi, which are beneficial for the uptake of micronutrients like zinc. cropnutrition.com
Synergistic Effects: Conversely, synergistic interactions have also been observed. For instance, under certain conditions like high phosphorus addition and warmer temperatures, the combined effects of zinc and phosphorus can be synergistic, though this can sometimes manifest as a larger negative impact on certain organisms. wur.nl In some studies, adequate zinc levels have been shown to improve the utilization of nitrogen, which in turn is linked to phosphate starvation responses. mdpi.com Research on cocksfoot grass showed no antagonistic relationship; instead, the application of zinc influenced the utilization of phosphorus from organic fertilizers. mdpi.com
The table below summarizes findings from various studies on the interaction between zinc and phosphorus.
| Study Subject | Zinc (Zn) Level | Phosphorus (P) Level | Observed Interaction | Reference |
| Freshwater Plankton | High | High | Synergistic negative effect on Cyclopoida sp. abundance at higher temperatures | wur.nl |
| Sweet Corn | Increasing (0-10 mg/kg) | High (50-200 mg/kg) | Antagonistic: P supply decreased Zn concentration; Zn rates reduced the percentage of P derived from fertilizer. | scialert.net |
| Cocksfoot Grass | Increasing (200-600 mg/kg) | High (from organic fertilizer) | No Antagonism: Zinc application influenced the coefficient of phosphorus utilization. | mdpi.com |
| Stevia | Increasing | Not specified | Antagonistic: P content in biomass reduced as Zn content increased. | mdpi.com |
| Maize | Increasing (0-10 mg/kg) | Increasing (0-200 mg/kg) | No significant effect of Zn on P concentration. | mdpi.com |
Impact on Phosphate Availability and Utilization
The presence of zinc, as in this compound, can directly impact the availability and subsequent utilization of phosphate through both chemical and biological mechanisms.
Chemical Availability: A primary factor influencing phosphate availability is the chemical interaction between zinc and phosphate ions. The formation of poorly soluble zinc-phosphate complexes is a well-documented phenomenon. cropnutrition.com This reaction reduces the concentration of free phosphate ions available for cellular uptake and transport. This is particularly relevant in systems where high concentrations of both nutrients are present.
Biological Utilization: At the molecular level, zinc can directly influence the enzymes responsible for metabolizing the glycerophosphate moiety. Research has demonstrated that zinc acts as an inhibitor of glycerol phosphate dehydrogenase (GPDH), a key enzyme in energy metabolism that converts glycerol-3-phosphate to dihydroxyacetone phosphate. nih.gov The inhibition of GPDH by zinc is significant, with a reported IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) of 100 nM. nih.gov This inhibition would directly impair the cell's ability to process glycerophosphate, thereby affecting energy production and the release of phosphate into the metabolic pool. nih.gov
The table below illustrates the impact of increasing zinc concentrations on phosphate uptake and utilization as observed in agricultural studies.
| Plant Species | Zinc Application Rate (mg·kg⁻¹ of soil) | Effect on Phosphorus (P) | Reference |
| Cocksfoot Grass | 200 | Highest P uptake by plants | mdpi.com |
| Cocksfoot Grass | 400 | Increased P use efficiency from organic fertilizers | mdpi.com |
| Cocksfoot Grass | 600 | Lowest P uptake by plants; Reduced P use efficiency | mdpi.com |
These findings indicate that while zinc is an essential nutrient, its concentration relative to phosphate is critical for optimal nutrient homeostasis. The formulation of this compound delivers both nutrients simultaneously, and its ultimate biological effect is governed by the complex interplay between chemical precipitation, enzymatic regulation, and nutrient transport systems.
Computational Modeling and Simulation Studies
Molecular Dynamics (MD) Simulations of Zinc 1-Glycerophosphate Interactions
Molecular dynamics simulations track the movements of atoms over time, providing a cinematic view of molecular behavior. These simulations are invaluable for understanding how this compound interacts with its environment, influences the shape of large biomolecules, and engages with cellular membranes.
At the heart of this compound's function lies the coordination of the zinc ion (Zn²⁺) with the 1-glycerophosphate ligand. The zinc ion, which is typically surrounded by six water molecules in an aqueous environment, readily sheds some of this hydration shell to bind with the oxygen atoms of the 1-glycerophosphate molecule. nih.gov The primary binding sites are the negatively charged oxygen atoms of the phosphate (B84403) group, with the potential for further coordination by the hydroxyl groups of the glycerol (B35011) backbone.
The bond between zinc and the phosphate group is not merely an electrostatic attraction; it possesses a significant covalent character. nih.govuni-leipzig.de This sharing of electrons contributes to the stability of the complex. The coordination number of zinc in such complexes can vary, with four-coordinate (tetrahedral) and six-coordinate (octahedral) geometries being common. nih.gov
Interactive Table: Plausible Zinc Coordination in this compound
| Coordinating Atom | Donor Group | Potential Role in Coordination |
| Oxygen | Phosphate | Primary, strong interaction |
| Oxygen | Hydroxyl (C1) | Secondary, potential chelation |
| Oxygen | Hydroxyl (C2) | Secondary, potential chelation |
| Oxygen | Water | Solvation, can complete coordination sphere |
The binding of zinc can dramatically alter the three-dimensional structure and flexibility of macromolecules like proteins. Zinc is a well-established stabilizing force in many proteins, most famously in "zinc finger" domains, where it acts as a molecular rivet, holding the protein chain in a specific, functional shape. biorxiv.orgbiorxiv.org
Simulations of zinc-binding proteins, such as the zinc transporter YiiP, have demonstrated that the presence of zinc significantly reduces the protein's flexibility. nih.govresearchgate.net The binding and release of zinc can even drive the large-scale conformational changes necessary for the protein's function. nih.govresearchgate.net It is therefore anticipated that the delivery of zinc via this compound to a protein could similarly induce conformational stabilization and modulate its activity.
The interface between this compound and biological membranes is of particular interest due to the phosphate-rich surface of cell membranes. Studies have shown that zinc ions can form complexes with the phosphate headgroups of phospholipids (B1166683), the building blocks of cell membranes. nih.govuni-leipzig.de This interaction can lead to the formation of zinc bridges between adjacent lipid molecules, effectively cross-linking the membrane. nih.govresearchgate.net
This binding event can have profound effects on the physical properties of the membrane. It can lead to a significant dehydration of the membrane surface, a process that is thought to facilitate membrane fusion. nih.govuni-leipzig.deresearchgate.net Furthermore, zinc binding can induce a conformational change in the lipid molecules themselves and can stabilize the more ordered gel phase of the membrane. nih.govuni-leipzig.de
Interactive Table: Effects of Zinc Binding on Phospholipid Membranes
| Membrane Property | Observed Effect | Reference |
| Headgroup Hydration | Decreased by ~50% | nih.govuni-leipzig.de |
| Headgroup Conformation | gauche/gauche → trans/trans | nih.govuni-leipzig.de |
| Membrane Phase | Stabilization of the gel phase | nih.govuni-leipzig.de |
| Fusogenic Potency | Increased | nih.govresearchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure of molecules, providing a fundamental understanding of chemical bonding and reactivity.
The electronic environment of the zinc ion in this compound is significantly altered upon binding. Due to the covalent nature of the zinc-phosphate bond, there is a substantial transfer of electron density from the oxygen atoms to the zinc ion, effectively neutralizing some of its positive charge. nih.gov
The distribution of electrons within the molecule, particularly in the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), dictates its reactivity. The HOMO is likely to be located on the oxygen-rich phosphate and hydroxyl groups, while the LUMO is expected to have a significant contribution from the zinc ion, making it a target for electron-donating species. The coordination to zinc is also predicted to polarize the bonds within the phosphate group, potentially influencing its susceptibility to chemical reactions such as hydrolysis.
Quantum chemical calculations can precisely define the nature of the chemical bonds within the this compound complex. The zinc-oxygen bond lengths are anticipated to fall within the typical range of 1.9 to 2.1 Å. The strength of the zinc-phosphate bond is enhanced by its covalent character, making it a stable interaction. These calculations can also predict the vibrational frequencies of the bonds, which provide a spectroscopic fingerprint that is sensitive to the coordination environment of the zinc ion.
Computational Design of this compound-Based Materials
The development of novel biomaterials increasingly relies on computational modeling and simulation to predict material properties and biological interactions, thereby accelerating the design and optimization process. For this compound-based materials, computational approaches are pivotal in tailoring their characteristics for specific biomedical applications, such as bone tissue engineering and drug delivery. These in silico methods allow for the rational design of materials with desired performance profiles before their physical synthesis and experimental testing.
In Silico Optimization of Material Properties for Biomedical Applications
In silico optimization of this compound-based materials involves the use of computational tools to refine their chemical and physical properties to enhance their performance in biological environments. This process often involves a multi-scale modeling approach, from the atomic to the macroscopic level, to predict and tune various material attributes.
Molecular and Quantum Mechanical Modeling: At the most fundamental level, techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to understand the interactions between this compound and other molecules. DFT can be used to study the electronic structure and reactivity of this compound, providing insights into its potential bioactivity and interactions with biological molecules such as proteins and cell receptors. researchgate.netnih.govbohrium.comrsc.org For instance, DFT calculations can elucidate the nature of bonding between zinc ions and the glycerophosphate backbone, which is crucial for the material's stability and degradation behavior. researchgate.netbohrium.com
Molecular dynamics simulations can model the behavior of this compound in aqueous solutions, simulating its dissolution and ion release kinetics. mdpi.comnd.educore.ac.uk By simulating the interactions with water molecules, researchers can predict how the material will behave in a physiological environment. nd.educore.ac.uk Furthermore, MD simulations are instrumental in modeling the interaction of this compound with biopolymers, which could be used to create composite materials. These simulations can predict the conformational changes and binding energies, guiding the design of composites with enhanced mechanical properties and controlled degradation rates. mdpi.com
Mesoscale and Macroscale Modeling: For larger-scale properties, such as the mechanical strength and fluid dynamics within a porous scaffold, Finite Element Analysis (FEA) and Computational Fluid Dynamics (CFD) are powerful tools. nsf.govresearchgate.net When designing a porous scaffold for bone tissue engineering made from a this compound-based composite, FEA can be used to predict its mechanical response to physiological loads. nsf.govnih.gov By simulating stress and strain distributions, the scaffold's architecture (e.g., pore size, porosity, and interconnectivity) can be optimized to mimic the mechanical properties of native bone and ensure structural integrity during tissue regeneration. nsf.govnih.govnih.gov
CFD modeling, on the other hand, can simulate the flow of nutrients and removal of waste products through the scaffold's pores. researchgate.netnih.gov This is critical for cell viability and tissue growth. By optimizing the scaffold's internal geometry through CFD simulations, adequate nutrient transport to cells seeded within the scaffold can be ensured. nih.gov
The following table summarizes the application of various computational methods for the in silico optimization of this compound-based materials:
| Computational Method | Scale | Application in Optimizing this compound Materials | Predicted Properties |
| Density Functional Theory (DFT) | Atomic | Investigating electronic structure and reactivity. | Bioactivity, chemical stability, interaction with biological molecules. |
| Molecular Dynamics (MD) | Molecular | Simulating dissolution, ion release, and interactions with biopolymers. | Degradation rate, drug release profiles, composite material stability. |
| Finite Element Analysis (FEA) | Macro | Predicting mechanical behavior of scaffolds under physiological loads. | Compressive strength, elastic modulus, stress-strain distribution. |
| Computational Fluid Dynamics (CFD) | Macro | Modeling fluid flow and mass transport within porous scaffolds. | Nutrient delivery, waste removal, shear stress on cells. |
Predictive Models for Biodegradation and Bioactivity
Predictive modeling plays a crucial role in forecasting the long-term behavior of this compound-based materials in vivo, specifically their biodegradation rate and resulting bioactivity. These models can significantly reduce the need for extensive and time-consuming animal studies.
Models for Biodegradation: The biodegradation of this compound-based materials involves the gradual dissolution of the material and the release of zinc and glycerophosphate ions. Predictive models for this process can be developed based on empirical data or mechanistic principles.
Empirical models often use mathematical functions, such as exponential decay, to describe the weight loss of the material over time based on experimental data. nih.gov These models are useful for predicting the degradation profile under specific conditions. nih.gov For instance, a model could be developed to predict the degradation rate of a this compound/polymer composite based on the polymer's known degradation kinetics and the influence of the ceramic filler. researchgate.net
Mechanistic models, on the other hand, aim to describe the underlying physical and chemical processes governing degradation. jst.go.jp For this compound, such a model would consider factors like the material's surface area, the local pH, and the concentration of surrounding ions. These models can be more complex but offer a deeper understanding of the degradation process and can predict behavior under a wider range of conditions.
Models for Bioactivity: The bioactivity of this compound is largely attributed to the biological roles of zinc and phosphate ions in bone formation and other physiological processes. nih.govmdpi.complos.org Predictive models for bioactivity aim to correlate the material's properties with its biological response.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the bioactivity of this compound and its derivatives. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a dataset of related compounds with known activities, a QSAR model could predict, for example, the osteogenic potential of a novel this compound-based material.
The table below outlines different predictive models and their applications for this compound-based materials:
| Model Type | Focus | Key Parameters | Predicted Outcome |
| Empirical Degradation Models | Biodegradation | Time, weight loss data. | Degradation rate, material lifespan. |
| Mechanistic Degradation Models | Biodegradation | Surface area, pH, ion concentrations. | Ion release kinetics, degradation profile under varying conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity | Molecular descriptors, biological activity data. | Osteogenic potential, antibacterial activity. |
| In Silico Tissue Regeneration Models | Bioactivity | Ion release profile, scaffold architecture, cell behavior. | Bone formation rate, tissue integration. |
Future Research Directions and Translational Perspectives
Development of Advanced Zinc 1-Glycerophosphate Composites
Future research should prioritize the development of sophisticated composite materials incorporating this compound. These composites could be designed to offer superior bioactivity, mechanical strength, and controlled degradation kinetics for applications in tissue engineering and regenerative medicine.
One promising avenue is the creation of injectable hydrogels. For instance, combining this compound with natural polymers like chitosan (B1678972) could yield thermosensitive hydrogels that are liquid at room temperature but form a gel at body temperature. Such in situ forming scaffolds would be ideal for minimally invasive procedures in bone and cartilage repair. Research efforts could focus on optimizing the polymer-to-compound ratio to control properties like setting time, injectability, and mechanical strength. researchgate.net
Furthermore, the integration of this compound into synthetic polymer matrices such as poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and polyethylene (B3416737) glycol (PEG) could lead to the fabrication of highly biocompatible and biodegradable scaffolds. researchgate.net Studies have shown that incorporating zinc into these polymers can enhance mechanical properties, promote cellular adhesion, and stimulate bone mineralization. nih.gov Future work should systematically evaluate how varying the concentration of this compound within these polymer composites affects their material properties and biological performance. researchgate.net
The table below outlines potential research directions for advanced composites.
| Composite Type | Polymer Matrix | Potential Application | Key Research Focus |
| Injectable Hydrogel | Chitosan, Hyaluronic Acid | Bone/Cartilage Repair | Thermosensitivity, Setting Time, Mechanical Strength |
| Biodegradable Scaffold | PLGA, PCL | Bone Tissue Engineering | Porosity, Degradation Rate, Osteogenic Potential |
| Nanofibrous Mats | Polyvinyl Alcohol (PVA) | Wound Dressing | Antimicrobial Activity, Cell Proliferation |
| Bone Cements | Calcium Phosphate (B84403) | Dental and Orthopedic Fixation | Compressive Strength, Bioactivity, Adhesion |
Integration with Targeted Delivery Systems
A significant area for future research is the integration of this compound into targeted delivery systems to enhance therapeutic efficacy and minimize systemic exposure. Nanoparticle-based platforms offer a versatile approach for achieving this goal.
Zinc phosphate nanoparticles have already demonstrated potential as carriers for drug delivery due to their biocompatibility and pH-responsive drug release capabilities. nih.govresearchgate.net Future studies should explore the synthesis of this compound nanoparticles and their functionalization for targeted applications. For example, coating these nanoparticles with polymers like polyglycidyl methacrylate (B99206) (PGMA) could reduce aggregation and allow for surface modification with targeting ligands. rsc.org
These functionalized nanoparticles could be engineered to target specific tissues or cells, such as cancer cells or sites of inflammation. By loading these nanoparticles with therapeutic agents, it may be possible to achieve site-specific drug release, thereby increasing the local concentration of the drug while reducing off-target effects. nih.gov Research should focus on characterizing the drug loading capacity, release kinetics, and targeting efficiency of these novel delivery systems. nih.gov
The following table summarizes potential targeted delivery strategies.
| Delivery System | Targeting Moiety | Therapeutic Agent | Target Application |
| Polymer-coated Nanoparticles | Folic Acid | Doxorubicin | Cancer Therapy |
| Liposomes | Antibodies | Anti-inflammatory drugs | Autoimmune Disorders |
| Mesoporous Silica Nanoparticles | Peptides | Growth Factors | Tissue Regeneration |
| Microneedle Patches | - | Antimicrobials | Transdermal Drug Delivery |
Exploration of Novel Mechanistic Insights
While the individual roles of zinc and glycerophosphate are partially understood, the precise molecular mechanisms by which this compound exerts its biological effects remain to be fully elucidated. Future research should delve into these mechanisms to provide a rational basis for its therapeutic applications.
Studies on beta-glycerophosphate have shown that it can serve as a source of inorganic phosphate for bone mineralization, a process mediated by alkaline phosphatase activity at the cell surface. nih.gov It is crucial to investigate whether this compound follows a similar pathway and how the presence of zinc influences this process. Zinc itself is known to play a key role in bone metabolism by promoting cell proliferation, osteogenic activity, and angiogenesis while inhibiting osteoclast differentiation. nih.gov
Furthermore, zinc has been shown to inhibit enzymes like glycerol (B35011) phosphate dehydrogenase, a key player in energy metabolism. nih.gov Understanding how this compound modulates cellular energy pathways could reveal new therapeutic targets. The glycerophosphate moiety also serves as a precursor for phospholipid biosynthesis, which is essential for maintaining cell membrane integrity. patsnap.com Investigating the impact of this compound on membrane composition and signaling could provide novel insights into its cellular functions.
| Cellular Process | Potential Role of this compound | Research Question |
| Osteogenesis | Source of zinc and phosphate for mineralization | Does it enhance osteoblast differentiation and matrix deposition? |
| Energy Metabolism | Modulation of key metabolic enzymes | How does it affect cellular ATP production and glycolysis? |
| Cell Signaling | Influence on phosphorylation cascades | Does it act as a phosphatase inhibitor? |
| Membrane Biology | Precursor for phospholipid synthesis | How does it alter membrane fluidity and receptor function? |
Comparative Studies with Other Zinc and Glycerophosphate Compounds
To establish the unique advantages of this compound, it is imperative to conduct rigorous comparative studies against other zinc salts and glycerophosphate isomers. These studies should focus on key parameters such as bioavailability, biocompatibility, and therapeutic efficacy.
Numerous studies have compared the bioavailability of different zinc salts, with findings suggesting that organic forms like zinc glycinate (B8599266) and zinc gluconate are better absorbed than inorganic forms like zinc oxide. nih.gov Similar in vitro and in vivo studies are needed to determine the relative bioavailability of this compound. nih.gov Such studies could involve measuring plasma zinc levels and zinc retention following oral administration in animal models. researchgate.netimrpress.com
In the context of bone tissue engineering, the performance of this compound should be compared with that of beta-glycerophosphate, the more commonly used isomer. Key outcome measures could include the rate of mineralization, the expression of osteogenic markers, and the mechanical properties of the resulting tissue-engineered constructs. It would also be valuable to compare this compound with other zinc compounds used in biomaterials, such as zinc phosphate and zinc-doped bioactive glasses, to assess their relative biocompatibility and osteoinductive potential. mdpi.comijlbpr.com
The table below highlights key comparative studies for future research.
| Comparison | Key Parameters | Experimental Model |
| This compound vs. Zinc Gluconate/Oxide | Bioavailability, Absorption Rate | In vivo animal studies, Human clinical trials |
| This compound vs. Beta-glycerophosphate | Mineralization rate, Osteogenic gene expression | In vitro osteoblast cultures, Ectopic bone formation models |
| This compound vs. Zinc Phosphate | Biocompatibility, Cell Viability | In vitro cell culture (e.g., MG63 cells) |
| This compound vs. Magnesium Glycerophosphate | Bone regeneration, Compressive strength | In vivo bone defect models |
Application in Emerging Areas of Biomedical Science
The unique combination of zinc and glycerophosphate suggests that this compound could find applications in several emerging areas of biomedical science beyond its traditional roles. Future research should explore these novel applications to unlock the full therapeutic potential of this compound.
One such area is regenerative nanomedicine , where nanomaterials are used to stimulate tissue repair and regeneration. dovepress.com this compound nanoparticles could be developed as bioactive agents that not only provide essential ions for tissue growth but also serve as carriers for therapeutic molecules. Their potential use in coatings for medical implants to improve osseointegration and prevent infection warrants further investigation. tbzmed.ac.ir
Another promising field is the development of theranostic agents , which combine therapeutic and diagnostic capabilities in a single platform. Zinc-based nanoparticles, including zinc oxide, have been explored for their potential in bioimaging and targeted drug delivery in cancer therapy. nih.govekb.eg Future studies could investigate whether this compound nanoparticles can be engineered to possess similar properties, potentially by incorporating imaging agents or by exploiting their intrinsic properties for therapeutic monitoring.
Finally, the role of zinc in modulating immune responses and its anti-inflammatory properties suggest that this compound could be explored for applications in immunomodulatory therapies . mdpi.com Research could focus on its effects on macrophage polarization and cytokine production in the context of inflammatory diseases and wound healing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
